molecular formula C13H21N3O3S B14522884 4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]morpholine CAS No. 62453-86-5

4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]morpholine

Cat. No.: B14522884
CAS No.: 62453-86-5
M. Wt: 299.39 g/mol
InChI Key: DIMXCGVJHZBWTD-UHFFFAOYSA-N
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Description

4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]morpholine is a complex organic compound characterized by the presence of a hydrazinyl group attached to a benzene sulfonyl moiety, which is further linked to a morpholine ring through a propan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]morpholine typically involves multiple steps, starting with the preparation of the hydrazinylbenzene sulfonyl intermediate. This intermediate is then reacted with a propan-2-yl halide under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction of the sulfonyl group can produce sulfides .

Scientific Research Applications

4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The sulfonyl group can also interact with various biological molecules, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • **4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]piperidine
  • **4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]pyrrolidine

Uniqueness

4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications .

Properties

CAS No.

62453-86-5

Molecular Formula

C13H21N3O3S

Molecular Weight

299.39 g/mol

IUPAC Name

[4-(2-morpholin-4-ylpropylsulfonyl)phenyl]hydrazine

InChI

InChI=1S/C13H21N3O3S/c1-11(16-6-8-19-9-7-16)10-20(17,18)13-4-2-12(15-14)3-5-13/h2-5,11,15H,6-10,14H2,1H3

InChI Key

DIMXCGVJHZBWTD-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)NN)N2CCOCC2

Origin of Product

United States

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